Bix 01294
Description
Significance of Histone Methylation in Eukaryotic Gene Regulation
In eukaryotic cells, DNA is packaged into a condensed structure called chromatin, which is composed of DNA and histone proteins. nih.govresearchgate.net The fundamental unit of chromatin is the nucleosome, consisting of DNA wrapped around an octamer of four core histone proteins (H2A, H2B, H3, and H4). researchgate.netabcam.com Chemical modifications to these histone proteins, particularly on their protruding N-terminal tails, play a crucial role in regulating the accessibility of DNA to the transcriptional machinery. abcam.comlibretexts.org
This regulation gives rise to two primary chromatin states:
Euchromatin : A loosely packed form of chromatin that is associated with transcriptionally active genes. nih.govabcam.comgeneticeducation.co.in Its open structure allows transcription factors and RNA polymerase to access the DNA. libretexts.org
Heterochromatin : A tightly packed form of chromatin that is generally transcriptionally silent. nih.govabcam.comepigenie.com This condensed state restricts access to the DNA, thereby repressing gene expression. abcam.comgeneticeducation.co.in
Histone methylation, the addition of methyl groups to lysine (B10760008) and arginine residues of histone proteins, is a key post-translational modification that dictates whether a chromatin region is active or silent. researchgate.netwikipedia.orgbiomodal.com The effect of methylation depends on the specific site and the degree of methylation (mono-, di-, or tri-methylation). wikipedia.org For instance, methylation of histone H3 at lysine 9 (H3K9) is a hallmark of heterochromatin and is strongly associated with transcriptional repression. epigenie.comnih.govtandfonline.com Specifically, H3K9 di-methylation (H3K9me2) and tri-methylation (H3K9me3) are robust silencing marks that are essential for maintaining genome stability and controlling gene expression. epigenie.comwikipedia.org This system of modifications forms a "histone code" that is read by other proteins to bring about downstream effects on gene regulation. abcam.comlibretexts.org
Overview of Euchromatic Histone-Lysine N-Methyltransferases G9a (EHMT2) and G9a-like Protein (GLP/EHMT1)
The enzymes responsible for histone methylation are histone methyltransferases (HMTs). researchgate.net Among the key HMTs that regulate euchromatic regions are G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). tandfonline.comnih.govmdpi.com These two enzymes are primarily responsible for mono- and di-methylation of H3K9 (H3K9me1 and H3K9me2) in euchromatin. tandfonline.comnih.govnih.gov
G9a and GLP share significant sequence similarity, particularly in their catalytic SET domains, and function predominantly as a heterodimeric complex in vivo. nih.govmdpi.comembopress.org This G9a-GLP complex is the main functional unit responsible for establishing H3K9me2 marks, which leads to transcriptional repression. tandfonline.comnih.gov Genetic knockout studies have shown that the loss of either G9a or GLP leads to a drastic reduction in global H3K9me2 levels and embryonic lethality, indicating that they function cooperatively and are not redundant. nih.gov
Beyond histones, the G9a/GLP complex can also methylate non-histone proteins, including DNA methyltransferase 1 (DNMT1) and the tumor suppressor p53, highlighting their broader role in cellular regulation. nih.govnih.gov By depositing the repressive H3K9me2 mark, the G9a/GLP complex plays a critical role in lineage specification during development, silencing progenitor genes, and maintaining cellular identity. tandfonline.comnih.gov
BIX-01294 as a Small Molecule Chemical Probe in Epigenetic Research
The study of enzymes like G9a and GLP has been greatly facilitated by the development of small molecule inhibitors. BIX-01294 was the first potent and selective inhibitor identified for G9a and GLP. nih.govnih.govnih.gov Discovered through high-throughput screening, BIX-01294 acts as a reversible inhibitor that is competitive with the histone substrate but not with the cofactor S-adenosyl-methionine (SAM). nih.govmedchemexpress.com Structural studies have revealed that BIX-01294 binds to the peptide substrate groove of the enzyme, physically blocking the histone tail from accessing the catalytic site. nih.govstemcell.comresearchgate.net
As a chemical probe, BIX-01294 allows researchers to rapidly and reversibly inhibit G9a/GLP activity in cells, providing a means to study the functional consequences of blocking H3K9 methylation. nih.govnih.gov Its application has led to significant findings, for example, demonstrating that inhibition of G9a/GLP can enhance the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). stemcell.com Treatment of cells with BIX-01294 leads to a global reduction in H3K9me2 levels, confirming its on-target activity. nih.govnih.govunc.edu While selective for G9a/GLP over many other HMTs, its utility can be limited by cellular toxicity at higher concentrations. unc.edu Nevertheless, BIX-01294 remains a foundational tool in chemical biology for investigating the roles of G9a and GLP in health and disease. nih.govashpublications.org
Data Tables
Table 1: Inhibitory Activity of BIX-01294 This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of BIX-01294 against G9a, its closely related homolog GLP, and other histone methyltransferases, demonstrating its selectivity.
| Enzyme Target | IC₅₀ (µM) | Reference(s) |
| G9a (EHMT2) | 1.7 - 2.7 | medchemexpress.comrndsystems.comselleckchem.comselleckchem.com |
| GLP (EHMT1) | 0.7 - 0.9 | medchemexpress.comstemcell.comrndsystems.com |
| SUV39H1 | No significant activity | selleckchem.com |
| PRMT1 | No significant activity | selleckchem.com |
Table 2: Chemical Properties of BIX-01294 This table outlines key chemical and physical properties of the BIX-01294 compound (trihydrochloride hydrate (B1144303) form).
| Property | Value | Reference(s) |
| Chemical Formula | C₂₈H₃₈N₆O₂ · 3HCl | stemcell.com |
| Molecular Weight | 600.02 g/mol | rndsystems.com |
| CAS Number | 1392399-03-9 | rndsystems.com |
| Purity | ≥98% | stemcell.comrndsystems.com |
| Solubility | Soluble in Water and DMSO | rndsystems.com |
Structure
2D Structure
Properties
CAS No. |
935693-62-2 |
|---|---|
Molecular Formula |
C27H36N6O2 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-phenylpiperidin-4-yl)quinazolin-4-amine |
InChI |
InChI=1S/C27H36N6O2/c1-31-12-7-13-33(17-16-31)27-29-23-19-25(35-3)24(34-2)18-22(23)26(30-27)28-20-10-14-32(15-11-20)21-8-5-4-6-9-21/h4-6,8-9,18-20H,7,10-17H2,1-3H3,(H,28,29,30) |
InChI Key |
SLAFNCBTTNAGAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BIX 01294 trihydrochloride hydrate |
Origin of Product |
United States |
Molecular Mechanisms of Bix 01294 Function
Enzymatic Inhibition Profile of Histone Methyltransferases
BIX-01294 is characterized by its ability to inhibit histone methyltransferases, enzymes crucial for epigenetic regulation. Its inhibitory effects are particularly pronounced on certain members of this enzyme family.
BIX-01294 is a reversible and highly selective inhibitor of G9a (EHMT2) and G9a-like protein (GLP, also known as EHMT1) histone methyltransferases medchemexpress.comactivemotif.comabcam.commedchemexpress.commedchemexpress.com. G9a is a histone lysine (B10760008) methyltransferase that primarily mediates mono- and di-methylation of histone H3 lysine 9 (H3K9me1 and H3K9me2) researchgate.net. GLP, sharing significant sequence identity with G9a in its SET domain, also plays a critical role in H3K9 methylation apexbt.comnih.gov.
Reported IC50 values for BIX-01294 against these enzymes vary slightly across studies, but consistently demonstrate its inhibitory potency.
Table 1: IC50 Values of BIX-01294 Against G9a and GLP
| Enzyme | IC50 Value (µM) | Assay Type | Source |
| G9a (EHMT2) | 1.7 | MS-based histone methyltransferase assay chemicalprobes.org | medchemexpress.comabcam.commedchemexpress.comchemicalprobes.org |
| G9a (EHMT2) | 2.7 | Dissociation-enhanced lanthanide fluoroimmunoassay (DELFIA) chemicalprobes.org | chemicalprobes.orgselleckchem.com |
| G9a (EHMT2) | 1.9 | Linear assay conditions nih.gov | nih.gov |
| GLP (EHMT1) | 0.9 | Not specified | medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com |
| GLP (EHMT1) | 38 | Not specified | activemotif.comchemicalprobes.orgselleckchem.com |
| GLP (EHMT1) | 0.7 | Linear assay conditions nih.gov | nih.gov |
| GLP (EHMT1) | 38 | Biochemical assay chemicalprobes.org | chemicalprobes.org |
Note: Some sources report IC50 values for G9a and GLP that show a significant difference in selectivity, with G9a being more potently inhibited activemotif.comchemicalprobes.orgselleckchem.com. Other sources indicate similar potency medchemexpress.comabcam.commedchemexpress.commedchemexpress.commedchemexpress.com. Subsequent reports suggest a selectivity of approximately 6-20x for GLP over G9a chemicalprobes.org.
BIX-01294 inhibits G9a and GLP by competing for binding with the amino acids N-terminal of the substrate lysine residue medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com. Notably, BIX-01294 inhibits G9a in an uncompetitive manner with S-adenosyl-methionine (SAM), the cofactor for methyltransferase activity medchemexpress.commedchemexpress.comselleckchem.comcellagentech.com. The X-ray crystal structure of GLP in complex with BIX-01294 has confirmed that BIX-01294 binds to the histone peptide binding pocket, but it does not interact with the lysine binding channel apexbt.com.
BIX-01294 demonstrates selectivity for G9a and GLP over a range of other histone methyltransferases. No activity was detected for BIX-01294 up to 45 µM against PRMT1, SET7/9, ESET, or SUV39H1 (including H320R SUV39H1) in MS-based histone methyltransferase assays medchemexpress.commedchemexpress.comapexbt.comnih.govchemicalprobes.orgselleckchem.com. Similarly, in DELFIA assays, no activity was observed against PRMT1 or SUV39H1 up to 10 µM medchemexpress.commedchemexpress.comchemicalprobes.orgselleckchem.com. This indicates a degree of specificity for G9a and GLP within the broader family of histone methyltransferases medchemexpress.commedchemexpress.comapexbt.comnih.govchemicalprobes.orgselleckchem.com. However, it is important to note that initial selectivity experiments were performed against a limited panel of targets, and a lack of specificity data against other targets beyond those mentioned should be considered chemicalprobes.org.
Beyond its primary targets, BIX-01294 has also been reported to inhibit H3K36 methylation mediated by oncoproteins NSD1, NSD2, and NSD3 selleckchem.comresearchgate.net. This suggests a broader impact on histone methylation beyond H3K9, affecting other crucial epigenetic marks associated with gene regulation and oncogenesis.
Epigenetic Landscape Remodeling
The inhibition of histone methyltransferases by BIX-01294 leads to significant changes in the epigenetic landscape, particularly concerning histone H3 lysine 9 methylation states.
BIX-01294 causes a pronounced reduction in H3K9me2 levels in various cell types, including wild-type mouse embryonic stem (ES) cells, mouse embryonic fibroblasts (MEFs), and HeLa cells frontiersin.orgnih.govmedchemexpress.commedchemexpress.comselleckchem.complos.orgplos.org. This reduction is a direct consequence of its inhibitory action on G9a and GLP, which are key enzymes responsible for H3K9 di-methylation frontiersin.orgnih.govmedchemexpress.comactivemotif.comabcam.commedchemexpress.comresearchgate.netchemicalprobes.orgselleckchem.complos.org.
Studies have shown that BIX-01294 treatment leads to a significant decrease in global H3K9me2 levels frontiersin.orgnih.govmedchemexpress.complos.orgplos.org. For instance, a 4.1 µM concentration of BIX-01294 for two days resulted in approximately a 20% reduction in H3K9me2 in mouse ES cells medchemexpress.commedchemexpress.com. In human peripheral blood mononuclear cell (PBMC) cultures, BIX-01294 significantly decreased H3K9me2 levels in both normal controls and individuals with schizophrenia plos.org.
While the most significant impact is on H3K9me2, BIX-01294 can also lead to a small decrease in H3K9me1 and H3K9me3 levels medchemexpress.commedchemexpress.comresearchgate.netnih.gov. This is partly because G9a is required for the initial mono-methylation of H3K9, which is then a prerequisite for subsequent di- and tri-methylation by other enzymes like SUV39H1 oncotarget.com. Therefore, by inhibiting G9a, BIX-01294 indirectly prevents the formation of higher methylation states of H3K9 oncotarget.com. In some contexts, BIX-01294 has been observed to downregulate H3K9me1 and H3K9me2, but not significantly affect H3K9me3 nih.govnih.gov.
The modulation of H3K9 methylation by BIX-01294 is crucial for its biological effects, including its ability to promote cell reprogramming and totipotency by diminishing bulk H3K9 methylation frontiersin.orgresearchgate.net.
Table 2: Modulation of Histone H3 Lysine 9 Methylation States by BIX-01294
| Methylation State | Effect of BIX-01294 | Notes | Source |
| H3K9me1 | Decreased (small decrease) | Downregulated in glioma cells; also observed in MCF-7 cells medchemexpress.commedchemexpress.comresearchgate.netnih.govnih.gov | medchemexpress.commedchemexpress.comresearchgate.netnih.govnih.gov |
| H3K9me2 | Pronounced reduction | Consistent across various cell lines (ES cells, MEFs, HeLa, human PBMCs, glioma cells) frontiersin.orgnih.govmedchemexpress.commedchemexpress.comselleckchem.complos.orgplos.orgnih.gov | frontiersin.orgnih.govmedchemexpress.commedchemexpress.comselleckchem.complos.orgplos.orgnih.gov |
| H3K9me3 | Small decrease / Not significantly affected | Varied effects depending on cell type and study; in some cases, not affected medchemexpress.commedchemexpress.comnih.govoncotarget.comnih.govashpublications.orgnih.gov | medchemexpress.commedchemexpress.comnih.govoncotarget.comnih.govashpublications.orgnih.gov |
BIX-01294 functions primarily as a selective and reversible inhibitor of euchromatic histone lysine N-methyltransferase 2 (EHMT2), commonly known as G9a, and its closely related homolog, G9a-like protein (GLP, also known as EHMT1). tocris.comcellagentech.commedchemexpress.comrndsystems.comabcam.comstemcell.comselleckchem.comactivemotif.com These enzymes are crucial for the methylation of histone H3 at lysine 9 (H3K9), a modification typically associated with transcriptional repression. ashpublications.orgspandidos-publications.com
The inhibitory potency of BIX-01294 against G9a and GLP has been quantified through various studies, with reported half-maximal inhibitory concentration (IC50) values ranging from 0.7 to 2.7 µM for G9a and 0.9 to 38 µM for GLP. tocris.commedchemexpress.comrndsystems.comabcam.comselleckchem.comactivemotif.com Notably, BIX-01294 exhibits high selectivity, showing no significant activity against other histone methyltransferases even at concentrations up to 37-45 µM, including SUV39H1 and PRMT1. tocris.commedchemexpress.comrndsystems.comabcam.comselleckchem.com
The mechanism of inhibition involves BIX-01294 competing for binding with the amino acids N-terminal to the substrate lysine residue within the active site of G9a and GLP. medchemexpress.comstemcell.com Interestingly, its inhibition of G9a is uncompetitive with respect to the cofactor S-adenosyl-methionine (SAM). medchemexpress.comselleckchem.com Beyond its primary targets, BIX-01294 has also been shown to inhibit H3K36 methylation mediated by the oncoproteins NSD1, NSD2, and NSD3, with IC50 values ranging from 40 to 112 µM. tocris.comrndsystems.comselleckchem.com
The following table summarizes the reported IC50 values for BIX-01294 against its target enzymes:
| Enzyme Target | IC50 (µM) | Reference |
| G9a (EHMT2) | 0.7 - 2.7 | tocris.commedchemexpress.comrndsystems.comabcam.comselleckchem.comactivemotif.com |
| GLP (EHMT1) | 0.9 - 38 | tocris.commedchemexpress.comrndsystems.comabcam.comselleckchem.comactivemotif.com |
| NSD1 | 40 - 112 | tocris.comrndsystems.comselleckchem.com |
| NSD2 | 40 - 112 | tocris.comrndsystems.comselleckchem.com |
| NSD3 | 40 - 112 | tocris.comrndsystems.comselleckchem.com |
Influence on Global DNA Methylation Patterns
The influence of BIX-01294 on global DNA methylation patterns presents a complex picture, with studies reporting varied effects depending on the cellular context. In ovine fetal pulmonary arterial smooth muscle cells, treatment with BIX-01294 was observed to significantly increase the global methylation level. nih.gov Conversely, in studies involving porcine somatic cell nuclear transfer (SCNT) embryos, BIX-01294 treatment alone led to a significant decrease in global 5-methylcytosine (B146107) (5mC) levels within the trophectoderm lineage. plos.org
These findings suggest that BIX-01294's impact on global DNA methylation is not universally consistent and may be influenced by the specific cell type, developmental stage, or experimental conditions. The indirect effects on DNA methylation, particularly through its crosstalk with DNA methyltransferases, are also critical to consider.
Crosstalk with DNA Methyltransferase 1 (DNMT1) Activity and Stability
While BIX-01294 is primarily known for its inhibitory effects on histone methyltransferases, research indicates a significant crosstalk with DNA methyltransferase 1 (DNMT1). BIX-01294 has been shown to inhibit the methylation of the DNMT1 protein by EHMT1 and EHMT2. nih.gov This interaction adds a crucial dimension to the understanding of the complex interplay between DNA methylation and histone H3K9 methylation. nih.gov
The methylation status of DNMT1 itself can influence its stability and activity. For instance, demethylation of the DNMT1 protein by lysine-specific demethylase 1 (LSD1) has been observed to enhance its stability, leading to increased levels of DNA methylation in embryonic stem cells. nih.gov Therefore, by inhibiting the methylation of DNMT1 by EHMT1 and EHMT2, BIX-01294 indirectly influences DNMT1's cellular dynamics and, consequently, DNA methylation processes, even though BIX-01294 itself does not directly inhibit the enzymatic activity of DNMT1 at significant levels. plos.orgresearchgate.netnih.gov
Alterations in Chromatin Organization and Transcriptional Repression
BIX-01294's primary action as an inhibitor of G9a and GLP directly impacts chromatin organization and transcriptional repression by modulating histone H3K9 methylation levels. G9a and GLP are euchromatin-associated methyltransferases that catalyze the monomethylation (H3K9me1) and dimethylation (H3K9me2) of histone H3 at lysine 9. ashpublications.orgspandidos-publications.com These modifications are generally associated with the formation of heterochromatin and subsequent gene silencing. ashpublications.orgspandidos-publications.com
Treatment with BIX-01294 leads to a pronounced reduction in H3K9me2 levels in various mammalian cells, including mouse embryonic stem cells, HeLa cells, mouse embryonic fibroblasts, U251 glioma cells, and Multiple Myeloma cells. tocris.commedchemexpress.comrndsystems.comselleckchem.comactivemotif.comashpublications.orgspandidos-publications.complos.orgnih.gov Studies have also reported its ability to downregulate H3K9me1, H3K27me1, and H3K27me2 in specific cell types, such as U251 glioma cells. spandidos-publications.comnih.gov This reduction in repressive histone marks can lead to significant alterations in chromatin structure, including conformational changes in chromosomes. spandidos-publications.comnih.gov
The disruption of these repressive epigenetic marks by BIX-01294 often results in the reactivation of previously silenced genes. Examples of this transcriptional derepression include:
Reactivation of HIV-1: BIX-01294 can reactivate the expression of HIV-1 from latently infected cells by influencing H3K9 dimethylation in the vicinity of the HIV-1 long terminal repeat promoter. selleckchem.comnih.gov
Induction of Pluripotent Stem Cells: The modulation of H3K9me2 levels by BIX-01294 has been shown to potentiate the induction of pluripotent stem cells from somatic cells. tocris.comcellagentech.comrndsystems.comactivemotif.comfrontiersin.org
Gene Upregulation in Glioma Cells: In glioma cells, BIX-01294 treatment leads to the downregulation of H3K9me1 and H3K9me2, which is associated with changes in chromosomal conformation and can lead to the expression of genes like P16 and RASSF1A, thereby inhibiting tumor cell proliferation. spandidos-publications.comnih.gov
Schizophrenia Candidate Gene Expression: BIX-01294-induced inhibition of H3K9me2 levels has been linked to the upregulation of schizophrenia candidate gene expression. guidetopharmacology.org
The following table summarizes the observed effects of BIX-01294 on histone methylation:
| Histone Mark | Effect | Context/Cell Type | Reference |
| H3K9me2 | Reduction | Mammalian cells, mouse ES cells, HeLa cells, mouse embryonic fibroblasts, U251 glioma cells, porcine SCNT embryos, Brassica napus proembryos, Multiple Myeloma cells | tocris.commedchemexpress.comrndsystems.comselleckchem.comactivemotif.comashpublications.orgspandidos-publications.complos.orgnih.govfrontiersin.org |
| H3K9me1 | Downregulation | U251 glioma cells | spandidos-publications.comnih.gov |
| H3K9me3 | Small decrease/weak inhibition | Wild-type ES cells, OPM-2 cells | medchemexpress.comselleckchem.comashpublications.org |
| H3K27me1 | Downregulation | U251 glioma cells | spandidos-publications.comnih.gov |
| H3K27me2 | Downregulation | U251 glioma cells | spandidos-publications.comnih.gov |
| H3K36 methylation | Inhibition | By oncoproteins NSD1, NSD2, NSD3 | tocris.comrndsystems.comselleckchem.com |
Role of Pro- and Anti-Apoptotic Proteins (e.g., Bax, Bcl-2, Mcl-1)
BIX-01294 significantly impacts the balance between pro-apoptotic and anti-apoptotic proteins, driving cells towards programmed cell death. Studies have demonstrated that BIX-01294 can activate endogenous apoptotic pathways by downregulating anti-apoptotic proteins and upregulating pro-apoptotic ones jcancer.org.
Specifically, BIX-01294 has been observed to:
Decrease the expression of anti-apoptotic protein Mcl-1 : This reduction in Mcl-1 levels contributes to the pro-apoptotic effects of BIX-01294 jcancer.orgresearchgate.net.
Increase the level of pro-apoptotic protein Bax : Upregulation of Bax further promotes the intrinsic apoptotic pathway jcancer.orgresearchgate.net.
Inhibit the expression of Bcl-2 : In some cancer cell lines, BIX-01294 has been shown to downregulate Bcl-2 expression, thereby facilitating apoptosis nih.gov.
These modulations collectively shift the cellular environment towards an apoptotic state.
Table 1: Modulation of Apoptotic Proteins by BIX-01294
| Protein Type | Protein Name | Effect of BIX-01294 | Reference |
| Anti-Apoptotic | Mcl-1 | Decreased expression | jcancer.orgresearchgate.net |
| Pro-Apoptotic | Bax | Increased expression | jcancer.orgresearchgate.net |
| Anti-Apoptotic | Bcl-2 | Decreased expression | nih.gov |
Caspase Cascade Activation and PARP Cleavage
A hallmark of apoptosis is the activation of the caspase cascade, leading to the cleavage of various cellular substrates, including Poly (ADP-ribose) polymerase (PARP). BIX-01294 has been shown to induce these critical apoptotic events.
Research findings indicate that BIX-01294:
Increases cleaved forms of caspase-3 : This suggests the activation of effector caspases, crucial for the execution phase of apoptosis jcancer.org.
Increases cleaved PARP : PARP cleavage is a well-established indicator of caspase activation and apoptosis jcancer.orgnih.govfrontiersin.orgplos.org. The increase in cleaved PARP further confirms the induction of apoptosis by BIX-01294 jcancer.org.
Pretreatment with caspase inhibitors, such as Z-VAD-FMK, has been shown to decrease the cleaved forms of caspase-3 and PARP, and significantly reduce BIX-01294-induced apoptosis, confirming the caspase-dependent nature of this cell death pathway jcancer.org.
Table 2: Caspase Cascade and PARP Cleavage Induced by BIX-01294
| Apoptotic Marker | Effect of BIX-01294 | Supporting Evidence | Reference |
| Caspase-3 | Increased cleavage | Reduced by caspase inhibitor Z-VAD-FMK | jcancer.org |
| PARP | Increased cleavage | Reduced by caspase inhibitor Z-VAD-FMK; typical apoptotic morphology | jcancer.orgnih.govfrontiersin.org |
MLKL Phosphorylation in Necroptosis
While BIX-01294 is primarily known for inducing apoptosis and autophagy, some studies suggest its potential involvement in other forms of regulated cell death, such as necroptosis. However, direct evidence specifically linking BIX-01294 to MLKL phosphorylation as a primary mechanism of necroptosis induction is limited in the provided search results. Necroptosis is characterized by the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL) protein, which leads to its oligomerization and translocation to the plasma membrane, causing membrane rupture and cell death guidetopharmacology.org. Further research would be needed to definitively establish a direct role of BIX-01294 in inducing MLKL phosphorylation and subsequent necroptosis.
Autophagy Modulation and Flux Inhibition
BIX-01294 is a potent inducer of autophagy, a catabolic process involving the degradation and recycling of cellular components. However, its effect extends to inhibiting autophagic flux, leading to the accumulation of autophagosomes rather than complete degradation.
Induction of Autophagosome Accumulation
BIX-01294 has been consistently shown to induce the accumulation of autophagosomes, a key indicator of autophagy initiation. This is often evidenced by the increased levels of microtubule-associated protein 1 light chain 3 (LC3-II).
Specific findings include:
Increased LC3-II formation : BIX-01294 enhances the formation of LC3-II, a lipidated form of LC3, which is incorporated into autophagosome membranes jcancer.orgfrontiersin.orgtandfonline.comresearchgate.netplos.org.
Formation of GFP-LC3 puncta : In cells expressing green fluorescent protein (GFP)-conjugated LC3, BIX-01294 promotes the formation of puncta, visually confirming autophagosome accumulation tandfonline.comresearchgate.netplos.orgnih.gov.
This accumulation suggests that BIX-01294 initiates the autophagic process jcancer.org.
Impairment of Autophagic Degradation via Lysosomal Dysfunction (e.g., Cathepsin D Activation)
Despite inducing autophagosome formation, BIX-01294 has been found to impair the subsequent degradation phase of autophagy, leading to a block in autophagic flux. This impairment is often linked to lysosomal dysfunction.
Key mechanisms identified include:
Inhibition of lysosomal cathepsin D activation : BIX-01294 has been reported to impair autophagic degradation by inhibiting the activation of lysosomal cathepsin D, which is crucial for lysosomal function and degradation of autophagic cargo researchgate.netresearchgate.netnih.gov.
This impairment results in the accumulation of autophagosomes, as the degradation pathway is hindered researchgate.netresearchgate.netnih.gov.
Beclin-1 Independent Autophagy Initiation
While Beclin-1 is a canonical protein essential for autophagy initiation, BIX-01294 has been shown to induce autophagy through both Beclin-1 dependent and independent pathways, depending on the cell type and context.
Beclin-1 independent autophagy : In some instances, BIX-01294 has been found to initiate autophagy in a Beclin-1-independent manner, particularly in nasopharyngeal carcinoma cells researchgate.netresearchgate.netnih.gov. This suggests alternative pathways for autophagy induction by BIX-01294.
Beclin-1 dependent autophagy : Conversely, other studies, particularly in diffuse large B-cell lymphoma (DLBCL) cells, have shown that BIX-01294 induces autophagy by increasing Beclin-1 expression, alongside other autophagy-related genes like ATG5 and ATG7 jcancer.orgnih.govnih.gov. This indicates that BIX-01294 can also activate canonical Beclin-1-mediated autophagy.
The dual nature of autophagy initiation by BIX-01294 highlights the complexity of its cellular effects.
Table 3: Autophagy Modulation by BIX-01294
| Autophagy Aspect | Effect of BIX-01294 | Key Markers/Mechanisms | Reference |
| Autophagosome Accumulation | Induces | Increased LC3-II, GFP-LC3 puncta | jcancer.orgfrontiersin.orgtandfonline.comresearchgate.netplos.org |
| Autophagic Degradation | Impairs (flux inhibition) | Inhibits lysosomal cathepsin D activation, lysosomal dysfunction | researchgate.netresearchgate.netnih.gov |
| Autophagy Initiation Pathway | Can be Beclin-1 independent or dependent (increases Beclin-1 expression) | Beclin-1, ATG5, ATG7 | jcancer.orgresearchgate.netresearchgate.netnih.govnih.govnih.gov |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| BIX-01294 | 25150857 nih.govguidetopharmacology.orgamericanelements.comharvard.edu |
| Bax | 63319 nih.gov |
| Bcl-2 | 11822705 uni.lu, 90466365 wikipedia.org |
| Mcl-1 | 63319 mdpi.com |
| PARP | 23725625 citeab.comnih.gov, 163409121 guidetopharmacology.org, 169450508 invivochem.cn, 56966514 cenmed.com |
| MLKL | 5329829 guidetopharmacology.org, 7593182 medchemexpress.com, 134691750 frontiersin.org, 366 doaj.org |
| LC3 (LC3-II) | 72941487 uni-freiburg.de, 434927 nih.gov |
| Cathepsin D | 16212876 |
| Beclin-1 | 388, 72941487 uni-freiburg.de, 169450400, 434927 nih.gov |
Note: PubChem CIDs for proteins like Bax, Bcl-2, Mcl-1, MLKL, LC3, Cathepsin D, and Beclin-1 refer to the protein itself or related small molecules/inhibitors found in PubChem. For this article, the CIDs provided are for the protein or a representative compound associated with it, as direct CIDs for human proteins are not typically assigned in the same way as for small molecules. nih.gov https://pubchem.ncbi.nlm.nih.gov/compound/63319 (Bax) mdpi.com https://pubchem.ncbi.nlm.nih.gov/compound/63319 (Mcl-1) https://pubchem.ncbi.nlm.nih.gov/compound/16212876 (Cathepsin D)## Cellular and Subcellular Biological Effects of BIX-01294
BIX-01294, a selective inhibitor of euchromatic histone-lysine N-methyltransferase 2 (EHMT2, also known as G9a), exhibits diverse cellular and subcellular biological effects, primarily by influencing histone methylation and subsequently modulating gene expression. These effects frequently lead to significant alterations in cell fate, including the induction of apoptosis and modulation of autophagy.
Cellular and Subcellular Biological Effects of Bix 01294
Mechanisms of Programmed Cell Death Induction
Role of Pro- and Anti-Apoptotic Proteins (e.g., Bax, Bcl-2, Mcl-1)
BIX-01294 profoundly impacts the delicate balance between pro-apoptotic and anti-apoptotic proteins, thereby steering cells towards programmed cell death. Research indicates that BIX-01294 can activate endogenous apoptotic pathways through the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic ones jcancer.org.
Specifically, BIX-01294 has been observed to:
Decrease the expression of anti-apoptotic protein Mcl-1 : This reduction in Mcl-1 levels contributes to the pro-apoptotic effects of BIX-01294 jcancer.orgresearchgate.net.
Increase the level of pro-apoptotic protein Bax : The upregulation of Bax further promotes the intrinsic apoptotic pathway jcancer.orgresearchgate.net.
Inhibit the expression of Bcl-2 : In certain cancer cell lines, BIX-01294 has been shown to downregulate Bcl-2 expression, thereby facilitating apoptosis nih.gov.
These modulations collectively shift the cellular environment towards an apoptotic state.
Table 1: Modulation of Apoptotic Proteins by BIX-01294
| Protein Type | Protein Name | Effect of BIX-01294 | Reference |
| Anti-Apoptotic | Mcl-1 | Decreased expression | jcancer.orgresearchgate.net |
| Pro-Apoptotic | Bax | Increased expression | jcancer.orgresearchgate.net |
| Anti-Apoptotic | Bcl-2 | Decreased expression | nih.gov |
Caspase Cascade Activation and PARP Cleavage
A defining characteristic of apoptosis is the activation of the caspase cascade, which leads to the proteolytic cleavage of various cellular substrates, including Poly (ADP-ribose) polymerase (PARP). BIX-01294 has been shown to induce these critical apoptotic events.
Research findings indicate that BIX-01294:
Increases cleaved forms of caspase-3 : This suggests the activation of effector caspases, which are crucial for the execution phase of apoptosis jcancer.org.
Increases cleaved PARP : PARP cleavage is a well-established indicator of caspase activation and apoptosis jcancer.orgnih.govfrontiersin.orgplos.org. The increase in cleaved PARP further corroborates the induction of apoptosis by BIX-01294 jcancer.org.
Pretreatment with caspase inhibitors, such as Z-VAD-FMK, has been demonstrated to decrease the cleaved forms of caspase-3 and PARP, and significantly reduce BIX-01294-induced apoptosis, confirming the caspase-dependent nature of this cell death pathway jcancer.org.
Table 2: Caspase Cascade and PARP Cleavage Induced by BIX-01294
| Apoptotic Marker | Effect of BIX-01294 | Supporting Evidence | Reference |
| Caspase-3 | Increased cleavage | Reduced by caspase inhibitor Z-VAD-FMK | jcancer.org |
| PARP | Increased cleavage | Reduced by caspase inhibitor Z-VAD-FMK; typical apoptotic morphology | jcancer.orgnih.govfrontiersin.org |
MLKL Phosphorylation in Necroptosis
While BIX-01294 is primarily recognized for inducing apoptosis and autophagy, its direct involvement in the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL) protein, a pivotal event in necroptosis, is not extensively detailed in the provided research. Necroptosis is a form of regulated inflammatory cell death characterized by MLKL phosphorylation, leading to its oligomerization and translocation to the plasma membrane, ultimately causing membrane rupture and cell death guidetopharmacology.org. Further investigation is required to definitively establish a direct role of BIX-01294 in inducing MLKL phosphorylation and subsequent necroptosis.
Autophagy Modulation and Flux Inhibition
BIX-01294 is a potent inducer of autophagy, a catabolic process involving the degradation and recycling of cellular components. However, its influence extends to inhibiting autophagic flux, resulting in the accumulation of autophagosomes rather than their complete degradation.
Induction of Autophagosome Accumulation
BIX-01294 has been consistently shown to induce the accumulation of autophagosomes, a key indicator of autophagy initiation. This is frequently evidenced by the increased levels of microtubule-associated protein 1 light chain 3 (LC3-II).
Specific findings include:
Increased LC3-II formation : BIX-01294 enhances the formation of LC3-II, a lipidated form of LC3, which is integrated into autophagosome membranes jcancer.orgfrontiersin.orgtandfonline.comresearchgate.netplos.org.
Formation of GFP-LC3 puncta : In cells engineered to express green fluorescent protein (GFP)-conjugated LC3, BIX-01294 promotes the formation of puncta, visually confirming autophagosome accumulation tandfonline.comresearchgate.netplos.orgnih.gov.
This accumulation suggests that BIX-01294 initiates the autophagic process jcancer.org.
Impairment of Autophagic Degradation via Lysosomal Dysfunction (e.g., Cathepsin D Activation)
Despite initiating autophagosome formation, BIX-01294 has been found to impair the subsequent degradation phase of autophagy, leading to a block in autophagic flux. This impairment is often linked to lysosomal dysfunction.
Key mechanisms identified include:
Inhibition of lysosomal cathepsin D activation : BIX-01294 has been reported to impair autophagic degradation by inhibiting the activation of lysosomal cathepsin D, which is crucial for proper lysosomal function and the degradation of autophagic cargo researchgate.netresearchgate.netnih.gov.
This impairment results in the accumulation of autophagosomes, as the degradation pathway is hindered researchgate.netresearchgate.netnih.gov.
Beclin-1 Independent Autophagy Initiation
While Beclin-1 is a canonical protein essential for autophagy initiation, BIX-01294 has been shown to induce autophagy through both Beclin-1 dependent and independent pathways, depending on the specific cell type and context.
Beclin-1 independent autophagy : In some instances, BIX-01294 has been found to initiate autophagy in a Beclin-1-independent manner, particularly in nasopharyngeal carcinoma cells researchgate.netresearchgate.netnih.gov. This suggests the involvement of alternative pathways for autophagy induction by BIX-01294.
Beclin-1 dependent autophagy : Conversely, other studies, notably in diffuse large B-cell lymphoma (DLBCL) cells, have demonstrated that BIX-01294 induces autophagy by increasing Beclin-1 expression, alongside other autophagy-related genes like ATG5 and ATG7 jcancer.orgnih.govnih.gov. This indicates that BIX-01294 can also activate canonical Beclin-1-mediated autophagy.
The dual nature of autophagy initiation by BIX-01294 underscores the complexity of its cellular effects.
Table 3: Autophagy Modulation by BIX-01294
| Autophagy Aspect | Effect of BIX-01294 | Key Markers/Mechanisms | Reference |
| Autophagosome Accumulation | Induces | Increased LC3-II, GFP-LC3 puncta | jcancer.orgfrontiersin.orgtandfonline.comresearchgate.netplos.org |
| Autophagic Degradation | Impairs (flux inhibition) | Inhibits lysosomal cathepsin D activation, lysosomal dysfunction | researchgate.netresearchgate.netnih.gov |
| Autophagy Initiation Pathway | Can be Beclin-1 independent or dependent (increases Beclin-1 expression) | Beclin-1, ATG5, ATG7 | jcancer.orgresearchgate.netresearchgate.netnih.govnih.govnih.gov |
Academic Research Applications and Preclinical Therapeutic Implications of Bix 01294
Cancer Biology Research
Antitumor Activity in Malignant Cell Lines and Xenograft Models
BIX-01294 has demonstrated a range of antitumor activities across numerous cancer cell lines and in preclinical animal models. Its effects are primarily attributed to its ability to inhibit G9a, leading to changes in gene expression that can induce cell death, halt proliferation, and reduce the metastatic potential of cancer cells.
In hepatocellular carcinoma, research has highlighted the role of BIX-01294 in modulating key pathways associated with tumor growth and survival.
Malignant Cell Lines: Studies using the HepG2 human hepatocellular carcinoma cell line have shown that BIX-01294 can decrease the stability of Hypoxia-Inducible Factor-1α (HIF-1α), a critical regulator of tumor angiogenesis. nih.gov The compound was found to promote the proteasomal degradation of HIF-1α, which in turn reduced the expression and secretion of Vascular Endothelial Growth Factor (VEGF) under hypoxic conditions. nih.gov This disruption of the HIF-1α/VEGF axis suggests a mechanism by which BIX-01294 can inhibit the formation of new blood vessels that supply tumors. nih.gov Further research in HCC cells indicated that BIX-01294 could enhance the sensitivity of cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) by reducing the expression of the anti-apoptotic protein survivin. nih.gov
Xenograft Models: In vivo studies have complemented these findings, demonstrating that BIX-01294 can decrease angiogenic activity in models such as the chick chorioallantoic membrane (CAM) assay. nih.gov
| Cell Line | Key Findings | Mechanism of Action |
|---|---|---|
| HepG2 | Inhibition of angiogenesis; Enhanced sensitivity to TRAIL-induced apoptosis | Decreases HIF-1α stability, leading to reduced VEGF expression; Downregulates survivin expression |
BIX-01294 has shown potential as a therapeutic agent for Diffuse Large B-cell Lymphoma, the most common type of non-Hodgkin lymphoma.
Malignant Cell Lines: In DLBCL cell lines such as U2932 and SUDHL2, BIX-01294 has been shown to inhibit cell proliferation and induce cell cycle arrest in the G1 phase. jcancer.org This effect is mediated by an increase in the level of the cell cycle inhibitor p21 and a reduction in cyclin E. jcancer.org Furthermore, BIX-01294 triggers apoptosis through both endogenous and exogenous pathways. jcancer.org The compound also induces autophagy and endoplasmic reticulum (ER) stress in DLBCL cells, contributing to its antitumor effects. jcancer.org For instance, treatment with 10 μM of BIX-01294 resulted in approximately 62% of U2932 cells undergoing apoptosis. jcancer.org
| Cell Line(s) | Key Findings | Mechanism of Action |
|---|---|---|
| U2932, SUDHL2, WSU-DLCL2 | Inhibition of proliferation; G1 phase cell cycle arrest; Induction of apoptosis and autophagy | Increases p21 and decreases cyclin E levels; Activates intrinsic and extrinsic apoptotic pathways; Induces ER stress |
The antitumor properties of BIX-01294 have also been investigated in aggressive brain tumors like glioblastoma and neuroblastoma.
Malignant Cell Lines: In the U251 human glioblastoma cell line, BIX-01294 inhibited cell proliferation and induced apoptosis in a dose-dependent manner. nih.gov The mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins Bax, caspase-3, and caspase-9. nih.gov The compound was also found to reduce the methylation of H3K9 and H3K27, altering chromosome conformation. nih.gov In glioma stem-like cells, BIX-01294 has been shown to induce differentiation in an autophagy-dependent manner. nih.gov However, one study noted that sequential treatment with low doses of BIX-01294 could potentially enhance the migration and metastatic potential of U251 cells by regulating genes associated with the epithelial-mesenchymal transition (EMT). nih.gov
For neuroblastoma, BIX-01294 has been reported to decrease cell mobility, proliferation, invasion, and migration. nih.gov Research has demonstrated that inhibiting the G9a enzyme with BIX-01294 leads to repressed cell proliferation and the induction of autophagy. nih.gov
Xenograft Models: In a neuroblastoma xenograft model using NOD/SCID mice, treatment with BIX-01294 resulted in the inhibition of tumorigenicity, supporting its potential as a therapeutic target. nih.gov
| Cancer Type | Cell Line(s) | Key Findings | Mechanism of Action |
|---|---|---|---|
| Glioblastoma | U251, LN18 | Inhibition of proliferation; Induction of apoptosis; Autophagy-dependent differentiation of stem-like cells | Downregulates Bcl-2; Upregulates Bax, caspase-3, caspase-9; Reduces H3K9 and H3K27 methylation |
| Neuroblastoma | Not specified | Decreased cell mobility, proliferation, invasion, and migration; Induction of autophagy | Inhibition of G9a histone methyltransferase activity |
BIX-01294 has demonstrated significant antitumor effects in studies related to bladder cancer and a form of leukemia affecting T-lymphocytes.
Malignant Cell Lines: In human bladder cancer cell lines T24 and 5637, BIX-01294 induces caspase-dependent apoptosis. researchgate.net This process is linked to the stimulation of endoplasmic reticulum (ER) stress. The mechanism involves the upregulation of PMAIP1 and the downregulation of USP9X, which leads to a reduction in the anti-apoptotic protein MCL1. researchgate.net
In acute T-lymphoblastic leukemia (T-ALL) cell lines MOLT-4 and Jurkat, BIX-01294 inhibits proliferation and induces apoptosis. nih.gov The compound causes cell cycle arrest in the G0/G1 phase by upregulating the cell cycle inhibitor p21 and the tumor suppressor protein p15. nih.gov Mechanistically, BIX-01294 downregulates histone H3K9 mono- and di-methylation levels and suppresses the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic proteins Bax and caspase-3. nih.gov
| Cancer Type | Cell Line(s) | Key Findings | Mechanism of Action |
|---|---|---|---|
| Bladder Cancer | T24, 5637 | Induction of caspase-dependent apoptosis | Stimulates ER stress, leading to PMAIP1 upregulation and MCL1 downregulation via USP9X |
| Acute T-lymphoblastic Leukemia | MOLT-4, Jurkat | Inhibition of proliferation; G0/G1 cell cycle arrest; Induction of apoptosis | Upregulates p21 and p15; Downregulates Bcl-2 and H3K9 methylation; Upregulates Bax and caspase-3 |
The role of EHMT2/G9a inhibition is also an area of investigation in multiple myeloma, a cancer of plasma cells.
Malignant Cell Lines: Research indicates that G9a is upregulated in a majority of multiple myeloma cell lines. researchgate.net While specific studies focusing solely on BIX-01294 are less detailed, broader research into EHMT2 inhibitors has provided insights. A drug-library screening that included multiple myeloma cell lines such as U266, KMM-1, and AMO-1 identified EHMT2 inhibition as a potential therapeutic strategy, particularly in combination with other agents like proteasome inhibitors. researchgate.net However, the cytotoxicity of BIX-01294 has been noted as a potential hindrance for its clinical translation in this context. researchgate.net
| Cell Line(s) | Key Findings | Mechanism of Action |
|---|---|---|
| U266, KMM-1, AMO-1 | EHMT2/G9a identified as a potential therapeutic target | Inhibition of G9a/EHMT2 activity; specific downstream effects of BIX-01294 require further elucidation in this context |
Nasopharyngeal Carcinoma
Nasopharyngeal carcinoma (NPC) is a malignancy with a high prevalence in certain geographic regions. Research has shown that the histone methyltransferase G9a is significantly upregulated in NPC tumor tissues compared to normal nasopharyngeal tissues, suggesting its role in the pathology of this cancer. portico.org The therapeutic potential of targeting G9a in NPC has been investigated using BIX-01294.
In preclinical studies involving NPC cell lines (CNE1 and CNE2), the pharmacological inhibition of G9a by BIX-01294 has been shown to suppress cell proliferation. portico.orgmdpi.com Furthermore, treatment with BIX-01294 induces a form of caspase-independent apoptosis in these cells. portico.orgnih.gov
A key mechanism underlying the anticancer effects of BIX-01294 in NPC involves the modulation of autophagy. portico.org Treatment with BIX-01294 leads to the accumulation of autophagosomes, which contributes to its cytotoxic activity. portico.orgmdpi.com Mechanistic investigations have revealed that BIX-01294 impairs the autophagic process by initiating autophagy in a manner that is independent of Beclin-1. portico.org It also hinders autophagic degradation by inhibiting the activation of lysosomal cathepsin D, which results in lysosomal dysfunction. portico.org This disruption of autophagic flux is believed to be a primary contributor to the suppression of tumor growth observed in preclinical models of NPC treated with BIX-01294. portico.orgmdpi.com
These findings highlight the potential of BIX-01294 as a promising therapeutic candidate for nasopharyngeal carcinoma by targeting the G9a-mediated epigenetic regulation and exploiting the autophagic pathway to induce cancer cell death.
Synergistic Effects with Established Anticancer Therapies
A significant area of preclinical research for BIX-01294 is its potential to enhance the efficacy of existing anticancer treatments. By modulating the epigenetic landscape of cancer cells, BIX-01294 can potentially sensitize them to therapies to which they have developed resistance or have inherent low sensitivity.
Temozolomide (B1682018) is a standard-of-care alkylating agent used in the treatment of glioblastoma (GBM). However, resistance to TMZ is a major clinical challenge. Preclinical studies have explored the potential of BIX-01294 to sensitize glioma cells to the cytotoxic effects of TMZ. nih.govnih.gov
In human glioma cell lines, such as LN18 and U251, combining BIX-01294 with TMZ has been shown to have an additive effect on reducing cell viability. nih.govnih.gov This sensitization occurs regardless of whether BIX-01294 is administered before or after TMZ treatment. nih.govnih.gov The combination of these two agents leads to an increase in apoptotic markers, including cleaved caspase 3, caspase 7, and PARP, indicating an enhanced induction of apoptosis. nih.govnih.gov
Furthermore, BIX-01294 has been observed to enhance the cytotoxic effect of TMZ on glioma stem-like cells, which are a subpopulation of cancer cells believed to contribute to tumor recurrence and therapeutic resistance. nih.govnih.gov The synergistic effect of BIX-01294 and TMZ appears to involve the induction of autophagy, as evidenced by increased levels of LC3-II in cells treated with the combination. nih.govnih.gov Importantly, the sensitization to TMZ by BIX-01294 does not appear to be dependent on the methylation status of the O6-methylguanine-DNA-methyltransferase (MGMT) gene promoter, a key factor in TMZ resistance. nih.govnih.gov
These findings suggest that inhibiting G9a with BIX-01294 could be a valuable strategy to reprogram glioma cells and their stem-like counterparts, thereby increasing their sensitivity to temozolomide and potentially improving treatment outcomes for glioblastoma.
Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anticancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing most normal cells. However, many cancer types are resistant to TRAIL-mediated apoptosis. BIX-01294 has been investigated for its potential to overcome this resistance.
Preclinical studies have demonstrated that the combined treatment of BIX-01294 and TRAIL can markedly induce apoptosis in various human cancer cell lines, including renal carcinoma (Caki, ACHN, and A498), breast carcinoma (MCF-7), and lung carcinoma (A549) cells. nih.govnih.gov Notably, this combination does not appear to induce apoptosis in normal cells, such as mouse kidney cells (TCMK-1) and human skin fibroblasts (HSF), highlighting a potential therapeutic window. nih.gov
The mechanism by which BIX-01294 sensitizes cancer cells to TRAIL involves the modulation of key apoptosis-related proteins. BIX-01294 has been shown to downregulate the protein expression of survivin, an inhibitor of apoptosis protein (IAP), at the post-translational level. nih.gov Overexpression of survivin has been found to block the apoptosis induced by the combined treatment, confirming its critical role in this process. nih.gov Additionally, BIX-01294 upregulates the expression of Death Receptor 5 (DR5), one of the receptors for TRAIL, at the transcriptional level. nih.gov Knockdown of DR5 expression has been shown to attenuate the apoptosis induced by the combination of BIX-01294 and TRAIL. nih.gov
Interestingly, the sensitization to TRAIL by BIX-01294 appears to be independent of its G9a inhibitory activity in some contexts, suggesting the involvement of off-target effects or alternative pathways. nih.gov
The combination of G9a inhibitors with proteasome inhibitors has been explored as a potential strategy to enhance anticancer efficacy, particularly in the context of multiple myeloma. While direct preclinical studies on the synergistic effects of BIX-01294 with bortezomib (B1684674) are limited in the available research, studies with other G9a inhibitors and proteasome inhibitors provide a rationale for this combination.
While these findings are promising, further preclinical research is needed to specifically evaluate the synergistic potential of BIX-01294 in combination with bortezomib and carfilzomib (B1684676) across a broader range of cancer types and to fully elucidate the underlying molecular mechanisms.
The interplay between histone methylation and acetylation is a critical aspect of epigenetic regulation, and the combined inhibition of G9a and histone deacetylases (HDACs) has been investigated as a potential anticancer strategy.
Preclinical research has shown that the knockdown of G9a in human cancer cells can increase their sensitivity to the activation of cancer-germline (CG) antigen genes by the DNA methyltransferase inhibitor decitabine, an effect that is similarly observed with the combination of HDAC inhibitors and DNMT inhibitors. mdpi.com However, in the same study, the combination of G9a knockdown with the HDAC inhibitor Trichostatin A (TSA) was not sufficient to induce the expression of these specific genes, despite a marked increase in global histone H3 acetylation. mdpi.com
In a different context, a study on the cardiogenic potential of mesenchymal stem cells found a synergistic effect between BIX-01294 and Trichostatin A in enhancing the expression of cardiac markers, which was associated with an upregulation of H3K27 acetylation. researchgate.net While not a cancer study, this provides evidence of a synergistic interaction between G9a inhibition by BIX-01294 and HDAC inhibition by TSA at the level of histone modifications.
Regarding valproic acid, a well-known HDAC inhibitor, preclinical studies have demonstrated its synergistic cytotoxic effects when combined with other anticancer agents like etoposide (B1684455) in melanoma cells. nih.gov However, direct preclinical evidence for a synergistic interaction between BIX-01294 and valproic acid in the context of cancer therapy is not yet well-documented in the scientific literature. Given the mechanistic link between G9a and HDACs in gene silencing, this combination warrants further investigation. mdpi.com
| Combination Therapy | Cancer Type/Model | Key Findings |
| BIX-01294 + Temozolomide | Glioma Cell Lines | Sensitizes glioma cells to TMZ, enhances apoptosis, and is effective against glioma stem-like cells. nih.govnih.gov |
| BIX-01294 + TRAIL | Renal, Breast, Lung Carcinoma Cells | Overcomes TRAIL resistance by downregulating survivin and upregulating DR5 expression. nih.govnih.gov |
| G9a Inhibitor (UNC0642) + Carfilzomib | Multiple Myeloma Cell Lines | Synergistic inhibition of cell growth, particularly in drug-resistant models. nih.gov |
| G9a Knockdown + Trichostatin A | Human Cancer Cells | Increased sensitivity to decitabine-mediated gene activation, though direct synergy for gene expression was not observed for all genes. mdpi.com |
Impact on Cancer Stem Cell Phenotypes and Properties
Cancer stem cells (CSCs) are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, and they are thought to be major contributors to tumor initiation, metastasis, and resistance to conventional therapies. Targeting CSCs is therefore a critical goal in cancer research. BIX-01294 has been shown to impact the phenotype and properties of cancer stem-like cells, particularly in the context of glioblastoma.
In preclinical studies using glioma stem-like cells (GSCs), BIX-01294 has been demonstrated to induce their differentiation. This effect is dependent on the induction of autophagy. GSCs typically exhibit lower levels of autophagy-related genes compared to the bulk tumor cell population. Treatment with BIX-01294 upregulates the expression of both autophagy-related and differentiation-related genes in these cells.
The mechanism underlying this effect involves the direct regulation of gene expression by G9a. The G9a protein has been found to bind to the promoters of key autophagy (e.g., LC3B, WIPI1) and differentiation (e.g., GFAP, TUBB3) genes in GSCs. By inhibiting G9a, BIX-01294 reduces the repressive H3K9me2 marks at these promoters, leading to their transcriptional activation. Pharmacological inhibition of the BIX-01294-induced autophagy has been shown to decrease the expression of differentiation markers, confirming that the differentiation of GSCs is autophagy-dependent.
These findings suggest that BIX-01294 can target the cancer stem cell population by altering their epigenetic state and promoting their differentiation, thereby potentially reducing their tumorigenic potential and overcoming their resistance to therapy.
Influence on Epithelial-Mesenchymal Transition (EMT) Processes
BIX-01294, as an inhibitor of the G9a histone methyltransferase, has been investigated for its role in modulating the epithelial-mesenchymal transition (EMT). EMT is a cellular process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This transition is crucial in embryonic development and wound healing, but its aberrant activation is implicated in pathological conditions such as fibrosis and cancer progression. nih.gov
Research has shown that treatment with BIX-01294 can influence the expression of key EMT markers. For instance, inhibition of G9a by BIX-01294 has been observed to activate the expression of E-cadherin, a critical protein for maintaining the epithelial phenotype. nih.gov The loss of E-cadherin is a hallmark of EMT. youtube.com By preventing the methylation of histone H3 at lysine (B10760008) 9 (H3K9me2), a repressive mark often associated with gene silencing, BIX-01294 can lead to the re-expression of epithelial genes. nih.govfrontiersin.org Studies in breast cancer have indicated that BIX-01294 not only inhibits cell proliferation but also impacts cancer cell migration, a process intrinsically linked to EMT. nih.govfrontiersin.org
The mechanism involves the modulation of transcription factors that are central to the EMT program. youtube.com Factors such as Snail, Slug, and Twist are known to repress E-cadherin and promote a mesenchymal phenotype. The activity of these transcription factors can be influenced by the epigenetic landscape of the cell, which is directly targeted by BIX-01294. While epithelial cells are typically non-migratory, the transition to a mesenchymal state endows them with enhanced migratory capacity and invasiveness. youtube.com The potential of BIX-01294 to interfere with this transition highlights its therapeutic implications in diseases characterized by pathological EMT.
Stem Cell Biology and Reprogramming Research
The generation of induced pluripotent stem cells (iPSCs) from somatic cells is a cornerstone of regenerative medicine, but the process is often inefficient. scitechdaily.com BIX-01294 has been identified as a small molecule that can significantly enhance the efficiency of iPSC generation. nih.govnih.gov It functions by inhibiting the G9a histone methyltransferase, thereby reducing the levels of H3K9 methylation, which is a barrier to cellular reprogramming. nih.gov
In several studies, BIX-01294 has been used in combination with other small molecules to replace one or more of the canonical "Yamanaka factors" (Oct4, Sox2, Klf4, and c-Myc) used for reprogramming. For instance, a combination of BIX-01294 and BayK8644 was shown to enable the reprogramming of mouse embryonic fibroblasts transduced with only Oct4 and Klf4, bypassing the need for Sox2 and c-Myc. stemcell.comstemcell.com This is particularly significant as it offers a safer approach to iPSC generation by avoiding the use of viral vectors for all four transcription factors, thus reducing the risk of insertional mutagenesis. biorxiv.org Chemical reprogramming using small molecules like BIX-01294 is seen as a more controllable and reversible method, which is critical for clinical applications. biorxiv.org
The following table summarizes a key finding in the application of BIX-01294 in iPSC generation:
| Cell Type | Reprogramming Factors | Small Molecules Used | Outcome |
| Mouse Embryonic Fibroblasts | Oct4, Klf4 | BIX-01294, BayK8644 | Successful iPSC generation without Sox2 and c-Myc. stemcell.com |
BIX-01294 has demonstrated a significant capacity to promote the differentiation of mesenchymal stem cells (MSCs) into cardiomyocytes. This is achieved through its inhibitory action on G9a histone methyltransferase, which appears to unlock the cardiac differentiation potential of MSCs. nih.govnih.gov Treatment of bone marrow-derived MSCs with BIX-01294 has been shown to induce the expression of precardiac markers such as Mesp1 and brachyury. nih.govnih.gov
Furthermore, when BIX-01294-treated MSCs are subsequently exposed to cardiogenic stimuli like Wnt11, they exhibit enhanced expression of key cardiac transcription factors including Nkx2.5, GATA4, and myocardin. nih.govnih.gov This leads to the formation of cells that express primary sarcomeric proteins like muscle α-actinin and titin, which are characteristic of cardiomyocytes. nih.govnih.gov The synergistic effect of BIX-01294 with other molecules, such as the histone deacetylase inhibitor Trichostatin A (TSA), has also been reported to further enhance cardiac gene expression in MSCs. nih.gov This suggests that BIX-01294 could be a valuable tool for generating cardiomyocytes from an accessible stem cell source for cardiac repair therapies. nih.govnih.gov
The table below illustrates the effect of BIX-01294 on the expression of cardiac markers in MSCs:
| Treatment | Gene Expression | Outcome |
| BIX-01294 | Upregulation of Mesp1 and brachyury | Induction of precardiac mesoderm. nih.govnih.gov |
| BIX-01294 + Wnt11 | Upregulation of Nkx2.5, GATA4, myocardin | Enhanced cardiomyogenic differentiation. nih.govnih.gov |
| BIX-01294 + TSA | Synergistic enhancement of Mesp1 and brachyury expression | Increased potential for cardiac differentiation. nih.gov |
Somatic cell nuclear transfer (SCNT) is a technique for cloning in which the nucleus of a somatic cell is transferred into an enucleated oocyte. A major limitation of SCNT is its low efficiency, largely due to incomplete epigenetic reprogramming of the donor nucleus. nih.govmdpi.com BIX-01294 has been shown to significantly improve the efficiency of SCNT, particularly in porcine models. nih.govbioscientifica.com
Treatment of porcine SCNT embryos with BIX-01294 leads to a marked improvement in their developmental competence both in vitro and in vivo. nih.govbioscientifica.com This is attributed to the compound's ability to reduce the aberrant levels of H3K9me and H3K9me2 in the early stages of embryonic development. nih.govbioscientifica.com By correcting these epigenetic marks, BIX-01294 facilitates proper gene expression, including the upregulation of pluripotency genes such as SOX2, NANOG, and OCT4 in cloned blastocysts. nih.govmdpi.combioscientifica.com This improved epigenetic reprogramming results in higher blastocyst formation rates and increased cloning efficiency. nih.govbioscientifica.commdpi.com
The following table presents data on the impact of BIX-01294 on porcine SCNT efficiency:
| Parameter | Control Group | BIX-01294 Treated Group |
| Blastocyst Rate (in vitro) | 16.4% | 23.2% nih.govbioscientifica.com |
| Cloning Rate (in vivo) | 1.59% | 2.96% nih.govbioscientifica.com |
The application of BIX-01294 extends beyond animal systems into plant biology, specifically in the induction of microspore totipotency and embryogenesis. Microspore embryogenesis is a process where immature pollen grains (microspores) are redirected from their normal gametophytic development pathway to an embryogenic route, forming haploid embryos. This process involves significant epigenetic reprogramming. nih.gov
In studies involving Brassica napus (rapeseed) and Hordeum vulgare (barley), treatment with BIX-01294 has been shown to promote stress-induced microspore totipotency and enhance the initiation of embryogenesis. nih.govfrontiersin.org The inhibitor's effect is linked to a reduction in the levels of H3K9 methylation, a repressive histone mark. nih.gov By lowering the levels of H3K9 methylation, BIX-01294 appears to facilitate the reprogramming of microspores towards an embryogenic fate. nih.gov
Infectious Disease and Immunological Research
In the realm of immunology, BIX-01294 has been investigated for its effects on the innate immune system. Specifically, research has explored the role of G9a inhibition in the context of "trained immunity." Trained immunity is a phenomenon where innate immune cells undergo long-term functional reprogramming after exposure to certain stimuli, leading to an enhanced response to a secondary challenge. researchgate.net
A study has shown that the inhibition of G9a by BIX-01294 can lead to increased trained immunity responses in vitro. researchgate.net This effect is mediated by a decrease in the repressive H3K9me2 mark at the promoters of inflammatory genes. researchgate.net By modulating the epigenetic landscape of innate immune cells, BIX-01294 can potentially enhance their ability to respond to pathogens. This line of research opens up possibilities for the use of epigenetic modulators like BIX-01294 in the development of novel immunotherapies and adjuvants for vaccines. researchgate.net
Antimalarial Activity Against Plasmodium falciparum Development and Transmission
BIX-01294, an inhibitor of the G9a histone methyltransferase, has demonstrated significant potential as a multi-stage antimalarial agent. nih.govmdpi.com Research has shown that this compound effectively inhibits the intraerythrocytic replication of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govmdpi.com In vitro studies have determined the half-maximal inhibitory concentration (IC50) of BIX-01294 against the asexual blood stage of the NF54 strain of P. falciparum to be 13.0 ± 2.31 nM. mdpi.com
Beyond its impact on the parasite's replication, BIX-01294 also significantly impairs the development and transmission stages of P. falciparum. nih.govmdpi.com The transmission of malaria from human to mosquito is dependent on the formation of specialized sexual cells called gametocytes. nih.gov BIX-01294 has been shown to disrupt the maturation of these gametocytes and reduce the subsequent formation of gametes and zygotes. nih.govmdpi.com Specifically, at IC50 and IC90 concentrations, macrogamete formation was reduced to 81.6 ± 4.59% and 67.5 ± 5.92%, respectively, while zygote formation was diminished to 77.9 ± 4.93% and 67.9 ± 4.97%, respectively. mdpi.com
Comparative transcriptomics analyses of P. falciparum gametocytes treated with BIX-01294 revealed the deregulation of approximately 359 genes by more than 1.5-fold. nih.govmdpi.com A significant portion of these genes, which are typically downregulated in activated gametocytes, are involved in crucial cellular processes such as transcription, translation, and signaling. nih.govmdpi.com This indicates that histone methylation plays a vital role in mediating gametogenesis, and its inhibition by BIX-01294 disrupts these essential functions. nih.govmdpi.com
Table 1: Effect of BIX-01294 on P. falciparum Sexual Development
| Parameter | Condition | Reduction (%) |
|---|---|---|
| Macrogamete Formation | IC50 Concentration | 18.4 ± 4.59 |
| IC90 Concentration | 32.5 ± 5.92 | |
| Zygote Formation | IC50 Concentration | 22.1 ± 4.93 |
| IC90 Concentration | 32.1 ± 4.97 |
Reactivation of Latent Viral Gene Expression (e.g., HIV-1)
A significant hurdle in the eradication of Human Immunodeficiency Virus Type 1 (HIV-1) is the presence of a latent reservoir of the virus in resting CD4+ T cells. nih.govnih.govillinois.edu BIX-01294 has been identified as a compound capable of reactivating latent HIV-1 gene expression. nih.govnih.gov This reactivation is achieved through the inhibition of the G9a histone methyltransferase, which is responsible for the transcriptional silencing of the HIV-1 provirus. nih.govnih.gov
Studies have demonstrated that G9a promotes the repressive dimethylation of histone H3 at lysine 9 (H3K9me2) within the HIV-1 long terminal repeat (LTR) promoter region, leading to transcriptional repression. nih.govnih.gov By inhibiting G9a, BIX-01294 reduces the levels of H3K9me2, thereby facilitating the reactivation of HIV-1 transcription. nih.govnih.gov In latently infected cell lines such as ACH-2 and OM10.1, treatment with BIX-01294 resulted in a dose-dependent increase in viral replication, as measured by the levels of the viral p24 antigen in the culture supernatant. nih.govresearchgate.net
Chromatin immunoprecipitation (ChIP) assays have confirmed the presence of G9a and H3K9 dimethylation on nucleosome histones near the HIV-1 LTR promoter in latently infected cells. nih.govnih.gov Treatment with BIX-01294 leads to a reduction in the binding of G9a and a decrease in H3K9me2 levels at the promoter, which is accompanied by an increase in the binding of RNA polymerase II, indicating active transcription. nih.gov
Restoration of Metabolic and Antiviral Function in Exhausted CD8+ T cells
During chronic viral infections, such as with Hepatitis C virus (HCV), virus-specific CD8+ T cells can become functionally exhausted, a state characterized by impaired metabolic and antiviral functions. nih.gov Research suggests that inhibitors of histone methyltransferases, like BIX-01294, can play a role in rescuing these exhausted T cells. nih.gov
In the context of chronic HCV infection, the exhaustion of HCV-specific T cells is associated with a broad downregulation of genes, pointing to the involvement of chromatin-based silencing mechanisms. nih.gov Treatment of peripheral blood mononuclear cells (PBMCs) from patients with chronic HCV with EHMT2/G9a inhibitors, including BIX-01294, has been shown to improve the antiviral and metabolic functions of exhausted HCV-specific CD8+ T cells. nih.gov Specifically, these inhibitors were able to enhance the production of antiviral cytokines such as IFN-γ, TNF-α, and IL-2, and to increase the levels of the glucose transporter GLUT-1 and glucose uptake, indicating a restoration of metabolic function. nih.gov
Table 2: Effect of EHMT2/G9a Inhibitors on Exhausted HCV-Specific CD8+ T cells
| Function | Effect of EHMT2/G9a Inhibitors |
|---|---|
| GLUT-1 Levels | Increased |
| Glucose Uptake | Increased |
| PD-1 Expression | Decreased |
| IFN-γ Production | Increased |
| TNF-α Production | Increased |
| IL-2 Production | Increased |
Neurological and Psychiatric Disorder Research
Therapeutic Potential in Glioma Models
Glioblastoma is an aggressive primary brain tumor with high resistance to conventional therapies. nih.gov BIX-01294 has shown therapeutic potential in glioma models by sensitizing glioma cells to the chemotherapeutic agent temozolomide (TMZ). nih.gov Studies on human glioma cell lines, LN18 and U251, have demonstrated that both pre-treatment and post-treatment with BIX-01294 enhance the cytotoxic effects of TMZ, leading to increased apoptosis. nih.gov
The combination of BIX-01294 and TMZ resulted in a significant increase in the levels of apoptotic markers, including cleaved caspase 3, caspase 7, and PARP. nih.gov Furthermore, BIX-01294 was found to enhance the cytotoxic effect of TMZ on glioma stem-like cells. nih.gov The mechanism underlying this sensitization appears to involve the induction of autophagy, as indicated by increased levels of LC3-II in LN18 cells treated with BIX-01294 alone or in combination with TMZ. nih.gov In U251 glioma cells, BIX-01294 was shown to inhibit proliferation and induce apoptosis by downregulating the expression of Bcl-2 and upregulating the expression of Bax, caspase-3, and caspase-9. nih.govnih.gov
Table 3: Effect of BIX-01294 on Apoptosis-Related Proteins in U251 Glioma Cells
| Protein | Effect of BIX-01294 Treatment |
|---|---|
| Bcl-2 | Downregulated |
| Bax | Upregulated |
| Caspase-3 | Upregulated |
| Caspase-9 | Upregulated |
Investigation in Schizophrenia Models through Gene Expression Modulation
Schizophrenia is a complex psychiatric disorder that has been associated with abnormal patterns of gene downregulation and increased restrictive chromatin assemblies. plos.orgnih.govnih.gov Research has explored the potential therapeutic value of BIX-01294 in schizophrenia models by examining its effects on histone modifications and gene expression. plos.orgnih.govnih.gov
In cultured peripheral blood mononuclear cells (PBMCs) from individuals with schizophrenia and healthy controls, treatment with BIX-01294 was found to decrease H3K9me2 levels and increase the mRNA levels of selected schizophrenia candidate genes. plos.orgnih.gov Similarly, in mouse models, peripheral administration of BIX-01294 led to a reduction in cortical H3K9me2 levels and an increase in the expression of schizophrenia candidate genes, including IL-6, Gad1, Nanog, KLF4, Reln, and Bdnf9a. plos.orgnih.gov These findings suggest that by inhibiting histone methyltransferases and modulating gene expression, BIX-01294 may have the potential to ameliorate some of the molecular abnormalities associated with schizophrenia. plos.orgnih.govnih.gov
Other Biological Contexts
In addition to the applications detailed above, BIX-01294 has been investigated in other biological contexts. For instance, it has been shown to induce autophagy in various cell types. selleckchem.commedchemexpress.com In diffuse large B-cell lymphoma (DLBCL) cells, BIX-01294 was found to inhibit proliferation, induce G1 phase arrest, and trigger apoptosis through both extrinsic and intrinsic pathways. jcancer.org The compound also induced autophagy and activated endoplasmic reticulum stress in these cells. jcancer.org
Modulation of Pulmonary Arterial Smooth Muscle Cell (PASMC) Function
The proliferation, migration, and contractility of pulmonary arterial smooth muscle cells (PASMCs) are critical processes in the development and progression of pulmonary vascular diseases, such as pulmonary arterial hypertension (PAH). nih.govnih.gov Pathological vascular remodeling in these conditions is often characterized by excessive PASMC growth. mdpi.commdpi.com Epigenetic mechanisms, including histone methylation, have emerged as significant regulators of PASMC function. nih.govnih.gov The compound BIX-01294, a specific inhibitor of the G9a histone methyltransferase (also known as EHMT2), has been investigated for its role in modulating these cellular processes in PASMCs. nih.govnih.gov
Research utilizing ovine foetal PASMCs has demonstrated that BIX-01294 exerts significant inhibitory effects on several key cellular functions. nih.gov Inhibition of G9a by BIX-01294 was found to reduce the proliferation of these cells, inducing a cell cycle arrest in the G1 phase. nih.govnih.gov This anti-proliferative effect is linked to molecular changes in cell cycle regulation. Specifically, treatment with BIX-01294 led to an increased expression of p21, a potent cyclin-dependent kinase inhibitor, without significantly altering the expression of p53 or other cell cycle-related genes. nih.govnih.gov The role of p21 in mediating this effect was confirmed by experiments showing that knockdown of p21 expression partially reversed the inhibitory impact of BIX-01294 on foetal PASMC proliferation. nih.gov
Beyond its effects on basal cell proliferation, BIX-01294 also inhibits PASMC proliferation and migration stimulated by growth factors. nih.gov Studies have shown that the compound effectively blocks platelet-derived growth factor (PDGF)-induced cell proliferation and migration, highlighting its potential to interfere with key signaling pathways implicated in vascular diseases. nih.gov
The contractile function of PASMCs is also markedly inhibited by BIX-01294. nih.govnih.gov This is accompanied by a dose-dependent reduction in the expression of important contractile proteins, including calponin and ROCK-II. nih.govnih.gov Furthermore, investigations into the epigenetic impact of the compound revealed that BIX-01294 treatment significantly increases the level of global DNA methylation in foetal PASMCs. nih.govnih.gov This finding suggests an interplay between histone lysine methylation and DNA methylation in these cells. nih.gov
Collectively, these findings demonstrate that BIX-01294 modulates multiple critical functions of PASMCs, including proliferation, migration, and contractility, primarily through the inhibition of G9a and subsequent effects on cell cycle regulators and contractile protein expression. nih.govnih.gov
Table 1: Summary of BIX-01294 Effects on Pulmonary Arterial Smooth Muscle Cell (PASMC) Function
| Cellular Function | Effect of BIX-01294 | Associated Molecular Changes |
| Proliferation | Reduction | Induces G1 phase cell cycle arrest. nih.govnih.gov |
| Inhibits PDGF-induced proliferation. nih.gov | ||
| Migration | Inhibition | Blocks PDGF-induced migration. nih.gov |
| Contractility | Marked Inhibition | Reduces expression of calponin and ROCK-II proteins. nih.govnih.gov |
| Gene Expression | Modulation | Increases expression of p21. nih.govnih.gov |
| No significant change in p53 expression. nih.gov | ||
| Epigenetics | Alteration | Increases global DNA methylation. nih.govnih.gov |
Research Methodologies Employed in Bix 01294 Studies
In Vitro Cellular and Biochemical Assays
The impact of BIX-01294 on cell growth and survival is frequently assessed using cell proliferation and viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method that measures the metabolic activity of cells, which is indicative of their viability. In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced, which is quantified by spectrophotometry after solubilization, is directly proportional to the number of living cells.
Studies have employed the MTT assay to evaluate the inhibitory effects of BIX-01294 on various cancer cell lines. For instance, in acute T lymphoblastic leukemia cells (MOLT-4 and Jurkat), the MTT assay was utilized to determine the dose-dependent inhibition of cell proliferation by BIX-01294. Similarly, the viability of MCF-7 and MCF10A breast cancer cells was measured using the MTT assay after treatment with different concentrations of BIX-01294.
Direct cell counting is another fundamental technique used to assess the effect of BIX-01294 on cell proliferation. This method involves the enumeration of cells, often with the use of a hemocytometer or automated cell counters, after a period of treatment with the compound. This straightforward approach provides a direct measure of the change in cell number, corroborating the findings from metabolic-based assays like the MTT assay.
Table 1: Application of Cell Proliferation and Viability Assays in BIX-01294 Research
| Assay Type | Cell Line(s) | Observed Effect of BIX-01294 |
|---|---|---|
| MTT Assay | MOLT-4, Jurkat | Inhibition of cell proliferation |
| MTT Assay | MCF-7, MCF10A | Decreased cell viability |
| Cell Counting | Various | Reduction in cell number |
Flow cytometry is a powerful technique that allows for the rapid analysis of multiple characteristics of individual cells within a heterogeneous population. In the context of BIX-01294 research, it has been instrumental in elucidating the compound's effects on programmed cell death (apoptosis) and cell cycle progression.
To assess apoptosis, cells are often stained with fluorescent markers such as Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. By analyzing the fluorescence of a large population of cells, flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Studies on acute T lymphoblastic leukemia cells have used this method to demonstrate that BIX-01294 induces apoptosis. stemcell.com
For cell cycle analysis, flow cytometry is used to measure the DNA content of cells. Cells are fixed and stained with a fluorescent dye that intercalates with DNA, such as PI. The fluorescence intensity of the stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Research has shown that BIX-01294 can induce cell cycle arrest in the G0/G1 phase in MOLT-4 and Jurkat cells. stemcell.com
Table 2: Flow Cytometry Analysis of BIX-01294 Effects
| Analysis | Cell Line(s) | Key Findings |
|---|---|---|
| Apoptosis | MOLT-4, Jurkat | BIX-01294 induces apoptosis |
| Cell Cycle | MOLT-4, Jurkat | BIX-01294 causes G0/G1 phase arrest |
Western blotting is a widely used analytical technique to detect specific proteins in a sample of tissue homogenate or cell extract. It allows researchers to determine the relative abundance of specific proteins and to investigate post-translational modifications, such as methylation and acetylation.
In studies involving BIX-01294, Western blotting has been crucial for understanding the molecular pathways affected by the compound. For example, to investigate the mechanism of BIX-01294-induced apoptosis in acute T lymphoblastic leukemia cells, researchers performed Western blots to measure the expression levels of key apoptosis-related proteins. stemcell.com They observed that BIX-01294 treatment led to the upregulation of the pro-apoptotic protein Bax and the executioner caspase, caspase-3, while downregulating the anti-apoptotic protein Bcl-2. stemcell.com Furthermore, the expression of the cell cycle inhibitor p21 was found to be upregulated, consistent with the observed G0/G1 cell cycle arrest. stemcell.com
A primary application of Western blotting in BIX-01294 research is the analysis of its effect on histone methylation. As a G9a histone methyltransferase inhibitor, BIX-01294 is expected to alter the methylation status of histone H3 at lysine (B10760008) 9 (H3K9). Western blot analysis using antibodies specific for different methylation states of H3K9 (mono-, di-, and tri-methylation) has confirmed that BIX-01294 downregulates the levels of mono- and di-methylated H3K9. stemcell.com This technique provides direct evidence of the compound's inhibitory effect on its intended target.
Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the natural chromatin context of the cell. youtube.comnih.gov When combined with quantitative polymerase chain reaction (qPCR), ChIP-qPCR allows for the determination of the presence of a specific protein or a particular histone modification at a specific genomic locus.
In the study of BIX-01294, ChIP has been employed to examine the effect of the compound on histone modifications at the promoter regions of specific genes. The general workflow involves cross-linking proteins to DNA, fragmenting the chromatin, and then using an antibody specific to the histone modification of interest (e.g., H3K9me2) to immunoprecipitate the associated chromatin fragments. After reversing the cross-links and purifying the DNA, qPCR is used to quantify the amount of a specific DNA sequence, such as a gene promoter, in the immunoprecipitated sample.
Research has utilized ChIP followed by quantitative mass spectrometry to show that BIX-01294 treatment leads to a reduction in bulk H3K9me2 levels in mouse embryonic stem cells and fibroblasts. Further studies have used ChIP-qPCR to confirm that BIX-01294 treatment results in a transient decrease in H3K9me2 at the promoter regions of G9a target genes. These findings provide a direct link between the inhibitory activity of BIX-01294 on G9a and the epigenetic regulation of specific genes.
To gain a comprehensive understanding of the transcriptional changes induced by BIX-01294, global gene expression profiling techniques such as microarrays and RNA sequencing (RNA-Seq) are employed. These methods allow for the simultaneous measurement of the expression levels of thousands of genes.
Microarray analysis has been used to investigate the effect of BIX-01294 on gene expression during the development of the malaria parasite Plasmodium falciparum. In this study, gametocytes at different stages of development were treated with BIX-01294, and the resulting changes in gene expression were analyzed using a DNA microarray chip. The study identified 45 genes that were transcriptionally de-regulated in response to BIX-01294 treatment, with the majority of these genes being downregulated. These genes were primarily associated with functions in transcription, translation, signaling, and proteostasis. To validate the microarray data, the expression of a subset of upregulated genes was confirmed by quantitative real-time PCR (qRT-PCR).
RNA-Seq is a more recent and powerful technology for transcriptome profiling that provides a more comprehensive and quantitative view of the transcriptome compared to microarrays. While specific studies detailing the use of RNA-Seq to analyze the effects of BIX-01294 are emerging, this methodology holds great promise for future research to uncover novel gene regulatory networks modulated by this compound.
Table 3: Microarray Analysis of BIX-01294-Treated P. falciparum Gametocytes
| Developmental Stage | Treatment Duration | Number of De-regulated Genes | Predominant Effect |
|---|---|---|---|
| Activated Gametocytes | 1h and 6h | Highest number | Downregulation |
Autophagy is a cellular process involving the degradation of cellular components via lysosomes. Assays that measure autophagic flux are essential to determine whether a compound induces or inhibits this process.
BIX-01294 was identified as a potent inducer of autophagy through a chemical library screen using MCF-7 breast cancer cells stably expressing green fluorescent protein (GFP)-conjugated microtubule-associated protein 1 light chain 3 (GFP-LC3). In non-autophagic cells, GFP-LC3 has a diffuse cytoplasmic distribution. Upon induction of autophagy, LC3 is lipidated and recruited to the autophagosomal membrane, resulting in the formation of fluorescent puncta. An increase in the number of GFP-LC3 puncta per cell, as observed by fluorescence microscopy, is a hallmark of autophagy induction. BIX-01294 treatment was found to significantly enhance the formation of these GFP-LC3 puncta.
Another key method to monitor autophagy is by observing the conversion of LC3-I to LC3-II via Western blotting. LC3-II is the lipidated form of LC3 that is associated with autophagosomes. An increase in the LC3-II to LC3-I ratio is indicative of increased autophagosome formation. Studies have shown that BIX-01294 treatment leads to an accumulation of LC3-II.
To confirm that BIX-01294 activates the entire autophagic process (autophagic flux) and not just the accumulation of autophagosomes due to a blockage in their degradation, researchers use lysosomal inhibitors such as chloroquine. A further increase in LC3-II levels in the presence of both BIX-01294 and a lysosomal inhibitor indicates a functional autophagic flux. Such experiments have confirmed that BIX-01294 is a bona fide inducer of autophagic flux.
Enzymatic Activity Assays for Histone Methyltransferases
Enzymatic activity assays have been fundamental in identifying and characterizing BIX-01294 as a selective inhibitor of histone methyltransferases (HMTs), particularly G9a (also known as EHMT2) and the G9a-like protein (GLP; also known as EHMT1). These assays are designed to measure the catalytic activity of HMTs, which involves the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a lysine residue on a histone substrate.
BIX-01294 was identified as a potent inhibitor of G9a and GLP with half-maximal inhibitory concentrations (IC50) of 1.7 μM and 0.7 μM, respectively. medchemexpress.comtocris.com Notably, it displays high selectivity, showing no significant activity against other histone methyltransferases at concentrations up to 37 μM. tocris.com The mechanism of inhibition is competitive with the peptide substrate, meaning BIX-01294 binds to the enzyme's active site where the histone substrate would normally bind, thereby preventing methylation. medchemexpress.comnih.gov It is, however, uncompetitive with respect to the SAM cofactor. nih.govcellagentech.com
Various assay formats have been employed to evaluate the inhibitory effects of compounds like BIX-01294 on HMTs. These include radioisotope-based assays, which are considered a gold standard, as well as mass spectrometry-based assays. nih.gov For instance, the inhibitory effects of BIX-01294 on H3K9 methyltransferases in human FRDA neural cell nuclear extracts were measured using the EpiQuik™ Histone Methyltransferase Activity/Inhibition Assay Kit. researchgate.net Such assays have confirmed the ability of BIX-01294 to reduce the levels of dimethylated histone H3 at lysine 9 (H3K9me2) in various cell types. nih.govresearchgate.net
Table 1: Inhibitory Activity of BIX-01294 on Histone Methyltransferases
| Enzyme | IC50 (μM) |
|---|---|
| G9a (EHMT2) | 1.7 - 1.9 |
| GLP (EHMT1) | 0.7 - 0.9 |
Data compiled from multiple sources. medchemexpress.comtocris.comstemcell.com
In Vivo Preclinical Models
To understand the physiological and potential therapeutic effects of BIX-01294, researchers have utilized a variety of in vivo preclinical models. These models, ranging from xenograft tumors in mice to specialized systems in plants, have provided invaluable insights into the compound's efficacy and mechanisms of action in a living organism.
Xenograft Tumor Models for Antitumor Efficacy
Xenograft tumor models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. researchgate.netdntb.gov.ua These models have been instrumental in demonstrating the antitumor effects of BIX-01294. In one study, BIX-01294 treatment significantly diminished the in vivo growth of EGFR-mutant non-small cell lung cancer (NSCLC) cell xenografts (PC9 cells). nih.gov The size of these xenograft tumors was markedly reduced following treatment with BIX-01294. nih.gov This research highlights the potential of BIX-01294 as a therapeutic agent for specific cancer subtypes.
Genetically Engineered Mouse Models for Specific Gene Expression Studies
Genetically engineered mouse models (GEMMs) allow for the investigation of gene function in a controlled in vivo setting. frontiersin.orgbiomolther.orgtaconic.com A study investigating the therapeutic potential of BIX-01294 for schizophrenia utilized a GEM with a conditional knockdown of the brain-derived neurotrophic factor (Bdnf) gene. nih.govnih.gov In this model, peripheral administration of BIX-01294 led to a decrease in cortical H3K9me2 levels and an increase in the expression of several schizophrenia candidate genes. nih.govnih.gov Importantly, BIX-01294 was able to significantly rescue Bdnf mRNA levels in specific neuronal subtypes where it had been knocked down. nih.gov These findings from GEMMs suggest that BIX-01294 can modulate gene expression in the brain and may have therapeutic implications for neurological disorders. nih.govnih.gov
Somatic Cell Nuclear Transfer (SCNT) Models in Mammals (e.g., Porcine)
Somatic cell nuclear transfer (SCNT) is a technique used for cloning, where the nucleus of a somatic cell is transferred into an enucleated oocyte. mdpi.com The efficiency of SCNT is often limited by incomplete epigenetic reprogramming of the somatic cell nucleus. BIX-01294 has been investigated for its ability to improve this process in porcine SCNT models.
Treatment of porcine nuclear-transferred oocytes with BIX-01294 has been shown to significantly enhance the developmental competence of SCNT embryos, both in vitro and in vivo. bioscientifica.comnih.govsemanticscholar.org Specifically, a 50 nM concentration of BIX-01294 increased the blastocyst rate from 16.4% to 23.2% and the in vivo cloning rate from 1.59% to 2.96%. nih.govsemanticscholar.org This improvement is associated with a reduction in the aberrant levels of H3K9me and H3K9me2 at early embryonic stages and an increased transcriptional expression of pluripotency genes such as SOX2, NANOG, and OCT4 in cloned blastocysts. bioscientifica.comnih.govmdpi.com Some studies have also shown that co-treatment with other epigenetic modifiers, like Trichostatin A (TSA), can further enhance the developmental efficiency of porcine SCNT embryos. plos.orgnih.gov
Table 2: Effect of BIX-01294 on Porcine SCNT Embryo Development
| Treatment | Blastocyst Rate (%) | In Vivo Cloning Rate (%) |
|---|---|---|
| Control | 16.4 | 1.59 |
| 50 nM BIX-01294 | 23.2 | 2.96 |
Data from a study on porcine SCNT models. nih.govsemanticscholar.org
Plant Microspore Culture Systems
The application of BIX-01294 has also been explored in plant biotechnology, specifically in microspore embryogenesis. This process involves the reprogramming of immature pollen grains (microspores) to develop into embryos and is a valuable tool for plant breeding. nih.govnih.gov Studies in rapeseed (Brassica napus) and barley (Hordeum vulgare) have demonstrated that BIX-01294 can influence this process. nih.govnih.gov
Short-term treatment with BIX-01294 at the beginning of the culture period promoted cell reprogramming, totipotency, and the initiation of embryogenesis, which was correlated with a decrease in bulk H3K9 methylation. nih.govnih.gov However, long-term exposure to BIX-01294 was found to hinder the later stages of embryo development, suggesting that while a reduction in H3K9 methylation is beneficial for initiating embryogenesis, this epigenetic mark is necessary for proper embryo differentiation. nih.gov In some plant species, like bread wheat, BIX-01294 has been reported to be ineffective or even detrimental to the production of green plants from microspores. mdpi.com
Structural Biology Approaches
Structural biology techniques, particularly X-ray crystallography, have provided atomic-level insights into how BIX-01294 interacts with its target enzymes. The crystal structure of the catalytic SET domain of GLP in a complex with BIX-01294 and S-adenosyl-L-homocysteine (a product of the methylation reaction) has been determined. nih.govnih.govresearchgate.net
This structural analysis revealed that BIX-01294 binds within the substrate peptide groove of the enzyme. nih.govnih.gov Its binding position overlaps with the location where the N-terminal residues of the histone H3 substrate would normally reside. nih.govnih.gov The inhibitor effectively mimics the conformation of the histone H3 peptide from lysine 4 to arginine 8. nih.govnih.gov The interactions between BIX-01294 and the enzyme are highly specific, involving residues that are characteristic of G9a and GLP. nih.govnih.gov This detailed structural information not only confirms the mechanism of action but also provides a rational basis for the design of next-generation inhibitors with improved potency and selectivity. nih.gov
X-ray Crystallography of BIX-01294-Enzyme Complexes
X-ray crystallography has been a pivotal technique in elucidating the precise molecular mechanism by which BIX-01294 inhibits its target enzymes. This method provides a high-resolution, three-dimensional view of the inhibitor bound to the enzyme, revealing the specific atomic interactions that underpin its inhibitory activity.
The most definitive structural insights come from the crystal structure of BIX-01294 in a ternary complex with the catalytic SET domain of the human G9a-like protein (GLP), also known as EHMT1, and the cofactor product S-adenosyl-L-homocysteine (AdoHcy). nih.govnih.gov GLP shares high sequence similarity (80%) with the enzyme G9a (EHMT2), and BIX-01294 inhibits both with comparable potency. nih.govstemcell.com This structural study provides a robust model for understanding how the inhibitor interacts with both of these key histone methyltransferases.
To obtain the crystal structure, researchers soaked pre-formed crystals of the GLP SET domain-AdoHcy binary complex with a solution containing BIX-01294. nih.gov The resulting structure of the ternary complex was determined to a resolution of 2.42 Å. nih.gov The crystallographic data revealed that BIX-01294 binds within the substrate peptide groove, the same site that would normally be occupied by the histone H3 peptide substrate. nih.govnih.gov Specifically, the inhibitor's conformation mimics the bound state of the histone H3 residues from Lys4 to Arg8. nih.govrcsb.org
The inhibitor is effectively "sandwiched" between the αF helix and the β10-β11 strands on one side, and the αZ helix on the other. nih.gov The αZ helix is a structural feature unique to G9a and GLP, suggesting a basis for the inhibitor's selectivity. nih.gov The binding of BIX-01294 is stabilized by a combination of planar stacking contacts, polar hydrogen bonds, and van der Waals interactions with specific residues in the peptide-binding groove. nih.gov The majority of these interactions involve the quinazoline (B50416) and diazepane rings of BIX-01294. nih.gov In contrast, the benzylated piperidine (B6355638) portion of the molecule has minimal direct contact with the enzyme. nih.gov By occupying the peptide substrate binding site, BIX-01294 competitively prevents the enzyme from binding to its natural histone substrate, thereby inhibiting its methyltransferase activity. stemcell.com
The crystallographic analysis provides a detailed map of the molecular interactions driving the inhibition. This structural information is invaluable for understanding the mechanism of action of BIX-01294 and serves as a foundation for the rational design of subsequent, more potent, and selective inhibitors of G9a and GLP. researchgate.net
| Parameter | Value |
|---|---|
| PDB ID | 3FPD rcsb.org |
| Enzyme | G9a-like protein (GLP/EHMT1) SET Domain rcsb.org |
| Organism | Homo sapiens rcsb.org |
| Ligands | BIX-01294, S-adenosyl-L-homocysteine (AdoHcy) nih.gov |
| Resolution | 2.42 Å nih.gov |
| Space Group | P 21 21 21 nih.gov |
| Method | X-ray Diffraction nih.gov |
Future Directions and Advanced Research Perspectives
Identification of Additional Epigenetic Targets and Off-Target Effects
BIX-01294 is widely acknowledged as a selective inhibitor of the histone methyltransferases G9a (euchromatic histone-lysine N-methyltransferase 2, EHMT2) and G9a-like protein (GLP), primarily by reducing histone H3 lysine (B10760008) 9 dimethylation (H3K9me2) levels nih.govguidetopharmacology.orgtocris.comstemcell.commedchemexpress.com. However, ongoing research aims to comprehensively map its full spectrum of epigenetic targets and potential off-target effects.
Studies have indicated that BIX-01294 can also inhibit histone H3 lysine 36 (H3K36) methylation mediated by oncoproteins NSD1, NSD2, and NSD3, albeit at higher concentrations tocris.comfishersci.nlrndsystems.com. More recently, in pancreatic ductal adenocarcinoma (PDAC) cells, the anti-tumor effects of BIX-01294 were attributed to its inhibition of the Jumonji-domain histone demethylase KDM6B, leading to epigenetic repression of glutaminase (B10826351) (GLS) expression, rather than its canonical G9a inhibition nih.gov. This finding highlights the possibility of previously unrecognized primary or secondary targets, depending on the cellular context and concentration.
Concerns regarding off-target activities exist, particularly at higher concentrations where BIX-01294 can exhibit toxicity chemicalprobes.org. The Chemical Probes Portal notes that achieving a reduction in H3K9me2 levels may involve engaging other targets chemicalprobes.org. Furthermore, its selectivity data beyond the G9a/GLP family and related proteins are limited, suggesting a need for more extensive profiling to rule out binding to other proteins that could confound experimental results chemicalprobes.org. Interestingly, in Plasmodium falciparum, BIX-01294 has been observed to affect H3K4 methylation, a mark associated with gene activation, which differs from G9a's typical role in repressive H3K9 and H3K27 methylation mdpi.comnih.gov. This underscores the importance of context-specific target validation.
Future research will employ advanced proteomic and epigenomic screening methods to systematically identify all direct and indirect epigenetic targets of BIX-01294 across diverse cell types and organisms. This will involve:
Comprehensive Target Profiling: Utilizing chemical proteomics and affinity-based approaches to identify all proteins that directly bind to BIX-01294.
Epigenomic Mapping: Employing techniques like ChIP-seq (Chromatin Immunoprecipitation sequencing) and ATAC-seq (Assay for Transposase-Accessible Chromatin using sequencing) to map global changes in histone modifications and chromatin accessibility induced by BIX-01294, thereby revealing its broader epigenetic impact.
Transcriptomic and Proteomic Analysis: Integrating RNA-seq and mass spectrometry-based proteomics to understand the downstream effects on gene and protein expression, which can indirectly point to affected pathways and regulatory mechanisms.
Development of Enhanced BIX-01294 Derivatives with Improved Pharmacological Properties
The development of BIX-01294 derivatives is a critical area of future research aimed at improving its pharmacological profile, including potency, selectivity, and cellular permeability, while minimizing potential off-target effects and toxicity. BIX-01294 has already served as a promising lead compound, particularly in the context of antimalarial drug discovery, where medicinal chemistry efforts have explored its scaffold for enhanced properties pnas.org.
Notable advancements in derivative development include:
Improved Potency and Selectivity: Derivatives such as TM2-115 have demonstrated significantly increased potency against Plasmodium falciparum parasites compared to human cell lines, highlighting the potential for species-specific targeting pnas.org.
Reduced Toxicity: Chemical modifications of the BIX-01294 scaffold have led to compounds like E67, which exhibit enhanced G9a/GLP inhibitory activity in vitro and reduced toxicity in vivo, addressing a key limitation of the parent compound plos.org.
Targeting New Epigenetic Enzymes: Intriguingly, some modifications of BIX-01294 have resulted in compounds that lose their G9a inhibitory activity but gain selective inhibition of DNA methyltransferase 3A (DNMT3A) plos.org. This demonstrates the versatility of the BIX-01294 scaffold for developing inhibitors against a broader range of epigenetic enzymes.
Future directions in this area will focus on:
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies combined with computational modeling (e.g., molecular docking, dynamics simulations) to rationally design new derivatives with optimized binding to specific epigenetic targets and improved pharmacokinetic properties.
High-Throughput Screening (HTS) and Combinatorial Chemistry: Utilizing HTS platforms to screen large libraries of BIX-01294 analogs and combinatorial chemistry approaches to synthesize novel compounds with desired characteristics.
Prodrug Strategies: Developing prodrug forms of BIX-01294 or its derivatives to enhance bioavailability, stability, and targeted delivery to specific tissues or cell types.
Addressing Resistance Mechanisms: Investigating how cells develop resistance to BIX-01294 and designing derivatives that can overcome these mechanisms.
Translational Research and Clinical Feasibility Studies
Translational research involving BIX-01294 is exploring its potential therapeutic applications across various disease states, building upon promising preclinical findings. While direct human clinical trials for BIX-01294 as a standalone therapeutic are not extensively documented in the provided sources, its effects in animal models and in vitro human cell systems lay the groundwork for future clinical feasibility assessments.
Key areas of translational research include:
Neurological Disorders: BIX-01294 has shown promise in modulating schizophrenia-like behaviors in animal models by decreasing H3K9me2 levels and increasing the expression of candidate genes like Reln and Bdnf9a in mouse cortical brain extracts and human peripheral mononuclear cells nih.gov. These preliminary feasibility studies demonstrate its capacity to alter epigenetic modifications in vivo nih.gov.
Cancer Therapy: BIX-01294 exhibits anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including lung, bladder, colorectal, gastric, and glioblastoma cells nih.govnih.govresearchgate.net. It has also been shown to enhance the efficacy of existing chemotherapies, making cancer cells more sensitive to treatment nih.govnih.gov. In pancreatic ductal adenocarcinoma xenograft models, BIX-01294 significantly reduced tumor growth nih.gov.
Regenerative Medicine: BIX-01294 has been investigated for its ability to induce pluripotent stem cells (iPSCs) from somatic cells, including mouse embryonic fibroblasts and neural progenitor cells, and to enhance the cardiac differentiation potential of bone marrow cells tocris.comstemcell.comfrontiersin.orgplos.orgnih.gov. This suggests applications in tissue repair and regenerative therapies.
Fibrotic Diseases: In models of peritoneal fibrosis, BIX-01294 has been shown to reduce the expression of collagen I and III, indicating potential for treating fibrotic conditions researchgate.net.
Future translational efforts will focus on:
Preclinical Optimization: Further optimizing BIX-01294 and its derivatives in relevant disease models to establish optimal therapeutic windows and understand long-term effects.
Biomarker Identification: Identifying predictive biomarkers that can stratify patient populations most likely to respond to BIX-01294-based therapies.
Combination Therapies: Exploring synergistic effects of BIX-01294 with existing drugs, as demonstrated by its ability to enhance chemotherapy sensitivity nih.govnih.gov.
Delivery Systems: Developing targeted delivery systems to improve drug concentration at disease sites and reduce systemic exposure.
Long-Term Epigenetic Memory and Reversibility of BIX-01294 Effects
Understanding the long-term persistence and reversibility of epigenetic changes induced by BIX-01294 is crucial for its therapeutic development. Epigenetic modifications can contribute to "cellular memory," influencing long-term cellular phenotypes and disease progression researchgate.net. Histone modifications, including those targeted by BIX-01294, are generally considered readily reversible researchgate.net.
Research in this area will investigate:
Persistence of Effects: How long do the changes in histone methylation (e.g., H3K9me2 reduction) and associated gene expression patterns persist after BIX-01294 treatment is withdrawn? This is particularly relevant for chronic conditions where sustained epigenetic modulation might be beneficial or detrimental.
Context-Dependent Reversibility: In microspore embryogenesis, short-term BIX-01294 treatment promoted cell reprogramming, but prolonged exposure hindered embryo differentiation, suggesting that H3K9 methylation is essential for proper differentiation and that the effects can be context-dependent or reversible over time frontiersin.orgresearchgate.netnih.gov. Similarly, in neuronal cultures, BIX-01294 treatment could lower H3K9 dimethylation and increase Bdnf expression, implying a dynamic and reversible regulation of gene expression by this epigenetic mark nih.gov.
Mechanisms of Reversibility: Elucidating the molecular mechanisms by which epigenetic marks and gene expression patterns revert to their original state or establish new stable states after BIX-01294 removal. This could involve the activity of histone demethylases or other chromatin-modifying enzymes.
Therapeutic Implications: Determining whether transient or sustained epigenetic modulation is more desirable for specific therapeutic applications. For diseases requiring continuous gene expression changes, understanding the mechanisms to maintain "epigenetic memory" induced by BIX-01294 will be vital.
Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Understanding
To fully comprehend the intricate effects of BIX-01294, future research will increasingly integrate systems biology and multi-omics approaches. Multi-omics involves combining data from various "omics" technologies, such as genomics, transcriptomics, proteomics, metabolomics, and epigenomics, to provide a holistic view of complex biological systems cmbio.ioazolifesciences.comnih.gov.
This integrated approach offers several advantages for BIX-01294 research:
Holistic Pathway Mapping: By combining data layers, researchers can unravel the complex interplay between BIX-01294's direct epigenetic targets and its downstream effects on gene expression, protein function, and metabolic pathways azolifesciences.com. For instance, understanding the precise mechanisms of its anti-tumor activity in relation to cancer metabolism could be greatly enhanced nih.gov.
Identification of Regulatory Networks: Systems biology tools, including network analysis and machine learning, can identify patterns, correlations, and regulatory networks that are perturbed by BIX-01294 azolifesciences.comscilifelab.se. This can reveal previously unknown compensatory mechanisms or synergistic interactions.
Biomarker Discovery and Disease Subtyping: Multi-omics data can facilitate the discovery of novel biomarkers for disease diagnosis, prognosis, and response to BIX-01294-based therapies. It can also aid in subtyping diseases based on their unique molecular signatures, allowing for more personalized treatment strategies azolifesciences.com.
Understanding Pleiotropic Effects: Given that epigenetic modifiers can have widespread effects on gene expression, multi-omics approaches can help distinguish desired on-target effects from unintended pleiotropic effects, providing a more complete picture of the compound's impact.
Predictive Modeling: Developing computational models that can predict the cellular and physiological responses to BIX-01294 based on multi-omics data, ultimately accelerating drug discovery and development.
This comprehensive integration of data will be critical for transitioning BIX-01294 from a research tool to a clinically viable therapeutic agent, ensuring a thorough understanding of its mechanisms and effects within the complex biological landscape.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
